D-Pantothenic acid calcium salt hydrate
Description
BenchChem offers high-quality D-Pantothenic acid calcium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Pantothenic acid calcium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRZUPDYACRAM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34CaN2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63409-48-3 | |
| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Discovery and history of D-Pantothenic acid calcium salt hydrate.
From "Chick Anti-Dermatitis Factor" to Pharmaceutical Staple
Executive Summary
D-Pantothenic Acid Calcium Salt Hydrate (Vitamin B5 Calcium Salt) represents a triumph of pharmaceutical engineering over chemical instability. While the bioactive moiety, pantothenic acid, is a viscous, unstable, and hygroscopic oil, its calcium salt offers the crystallinity and stability required for standardized therapeutic use. This guide explores the discovery, chemical evolution, and manufacturing protocols of this critical Coenzyme A precursor.
Part 1: The Bio-Historical Context
The identification of Vitamin B5 was not a singular event but a convergence of microbiological and zoological research lines.
1.1 The Convergence of "Bios" and "Filtrate Factor"
In the early 20th century, two distinct scientific mysteries existed:
-
The Yeast Factor: In 1933, Roger J. Williams (University of Oregon) identified a substance essential for the rapid growth of Saccharomyces cerevisiae.[1] He named it "Pantothenic Acid" (Greek pantos, meaning "from everywhere") due to its ubiquity in biological tissues.[1][2][3][4]
-
The Chick Factor: Concurrently, Elvehjem and Jukes (1936) were investigating a "filtrate factor" (separable from B1 and B2) that prevented dermatitis in chickens.
By 1939, through the isolation work of Williams and the independent verification by Jukes and Snell , it was confirmed that the "Chick Anti-Dermatitis Factor" and Pantothenic Acid were the same chemical entity.
1.2 The Race for Synthesis (1940)
The isolation of the free acid from liver was inefficient (Williams obtained only 3g of 40% purity from 250kg of sheep liver).[3] The structural elucidation revealed it to be a peptide-like conjugate of pantoic acid and
Figure 1: The convergence of yeast and poultry research leading to the industrial synthesis of Calcium Pantothenate.
Part 2: Chemical Characterization & The Salt Necessity
2.1 Why Calcium?
Free pantothenic acid is chemically problematic for drug development. It is an unstable, viscous oil that is extremely hygroscopic. It degrades rapidly via hydrolysis in the presence of moisture, breaking back down into pantoic acid and
To solve this, the Calcium Salt was developed.
-
Stoichiometry: One calcium ion (
) binds two pantothenate anions. -
Crystallinity: Unlike the oil acid, the calcium salt forms defined, stable crystals.
-
Hydration: It typically crystallizes as a monohydrate, which is stable under ambient conditions but must be controlled during drying to prevent conversion to amorphous forms.
2.2 Stereochemistry: The D-Isomer Requirement
Pantothenic acid possesses a chiral center at the
-
D-(+) Isomer: Biologically active.[5]
-
L-(-) Isomer: Biologically inert.
-
Implication: Chemical synthesis produces a racemic mixture (DL). A resolution step is mandatory to isolate the D-isomer. Historically, this was done using alkaloids (quinine/cinchonidine) on the lactone intermediate; modern methods often use enzymatic resolution.
Table 1: Physicochemical Comparison
| Feature | Free Pantothenic Acid | Calcium Pantothenate (D-Form) |
| State | Viscous, yellow oil | White crystalline powder |
| Hygroscopicity | Extreme (deliquescent) | Moderate (stable at <75% RH) |
| Stability | Poor (hydrolyzes easily) | Excellent (shelf-stable) |
| Solubility | Miscible with water | Soluble in water; insol. in ethanol |
| Melting Point | N/A (decomposes) | ~190°C (dec) |
Part 3: Synthetic Evolution & Methodology
The industrial production generally follows the Stiller-Folkers pathway , with modern modifications for stereoselectivity.
3.1 The Synthetic Pathway
-
Aldol Condensation: Isobutyraldehyde reacts with formaldehyde to form 2,2-dimethyl-3-hydroxypropanal, which is reduced to Pantolactone .
-
Optical Resolution: The racemic pantolactone is resolved to obtain D(-)-Pantolactone .
-
Amidation: D(-)-Pantolactone is condensed with
-Alanine (usually as a calcium salt or followed by calcium neutralization) to yield Calcium D-Pantothenate .
Figure 2: The industrial synthesis workflow for Calcium Pantothenate.
Part 4: Experimental Protocols
Protocol A: Laboratory Preparation of Calcium Pantothenate (Validation Scale)
Note: This protocol demonstrates the salt formation from the resolved lactone, a critical step in verifying the quality of the D-isomer.
Reagents:
-
D(-)-Pantolactone (13.0 g, 0.1 mol)
- -Alanine (8.9 g, 0.1 mol)
-
Calcium Oxide (CaO) or Calcium Carbonate
-
Methanol (Anhydrous)
-
Isopropanol
Methodology:
-
Beta-Alanine Activation: Dissolve
-alanine in a minimal volume of water. Neutralize carefully with Calcium Oxide (2.8 g) to form the calcium beta-alaninate intermediate. Filter to remove unreacted solids. -
Condensation: Add D(-)-Pantolactone to the filtrate.
-
Reflux: Heat the mixture to 60-70°C for 3 hours. The lactone ring opens and forms the amide bond with the amine group of the alanine.
-
Solvent Exchange: Evaporate the water under reduced pressure (rotary evaporator) to obtain a viscous syrup.
-
Crystallization: Dissolve the syrup in hot methanol. Slowly add isopropanol until turbidity is observed.
-
Aging: Allow to stand at 4°C for 24 hours. White needles of Calcium D-Pantothenate Hydrate will precipitate.
-
Drying: Filter and dry in a vacuum oven at 50°C. Critical: Do not exceed 80°C to prevent dehydration of the crystal lattice.
Protocol B: Analytical Quality Control (Specific Rotation)
Purpose: To ensure the absence of the inactive L-isomer.
-
Preparation: Dissolve 1.0 g of the dried Calcium Pantothenate sample in 20.0 mL of CO2-free distilled water.
-
Measurement: Use a polarimeter with a sodium D line (589 nm) at 25°C.
-
Specification: The specific rotation
should be between +25.0° and +27.5° .[6] A lower value indicates contamination with the L-isomer or racemization during synthesis.
Part 5: Biological Mechanism (Coenzyme A Pathway)
Calcium Pantothenate is biologically inert until it is hydrolyzed back to pantothenic acid and phosphorylated. Its primary role is as the backbone of Coenzyme A (CoA) and the Acyl Carrier Protein (ACP) .[1]
Mechanism:
-
Cellular Uptake: Active transport via Sodium-Dependent Multivitamin Transporter (SMVT).
-
Phosphorylation: Pantothenate Kinase (PanK) converts it to 4'-phosphopantothenate (Rate-limiting step).[4]
-
Adenylation: Fusion with ATP to form Dephospho-CoA.
-
Final Phosphorylation: Conversion to Coenzyme A.
Figure 3: Metabolic activation pathway of Pantothenic Acid.
References
-
Williams, R. J., et al. (1933). "Pantothenic Acid, A Growth Determinant of Universal Biological Occurrence." Journal of the American Chemical Society, 55(7), 2912–2927. Link
-
Jukes, T. H. (1939). "The Pantothenic Acid Requirement of the Chick." Journal of Biological Chemistry, 129, 225-231. Link
-
Stiller, E. T., Keresztesy, J. C., & Finkelstein, J. (1940). "Pantothenic Acid.[4][5][7][8][9][10][11][12] VI. The Isolation and Structure of the Lactone Moiety." Journal of the American Chemical Society, 62(7), 1779–1784. Link
-
Williams, R. J., & Major, R. T. (1940). "The Structure of Pantothenic Acid." Science, 91(2359), 246. Link
-
United States Pharmacopeia (USP). "Calcium Pantothenate Monograph." USP-NF. (Standard for analytical specifications). Link
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- 1. HISTORY OF SCIENCE: Roger J. Williams and vitamin B5 [historyofsciences.blogspot.com]
- 2. oxfordvitality.co.uk [oxfordvitality.co.uk]
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- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 5. D-(+)-Pantothenic Acid Calcium Salt CAS 137-08-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. drugfuture.com [drugfuture.com]
- 7. [Calcium pantothenicum - calcium pantothenate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One hundred years of vitamins-a success story of the natural sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PANTOTHENIC ACID--A VITAMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acrossbiotech.com [acrossbiotech.com]
- 12. D -Pantothenic acid = 98.0 137-08-6 [sigmaaldrich.com]
A Researcher's Guide to D-Pantothenic Acid: Navigating the Choice Between the Calcium Salt Hydrate and the Free Acid
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a foundational decision that dictates experimental integrity and success. This guide provides an in-depth technical analysis of two common forms of Vitamin B5 used in research: D-Pantothenic acid and its more prevalent counterpart, D-Pantothenic acid calcium salt hydrate. This document moves beyond a simple recitation of facts to offer field-proven insights into the causal relationships behind experimental choices, ensuring a self-validating approach to your research protocols.
Foundational Understanding: The Molecule at the Core
Pantothenic acid, or Vitamin B5, is a water-soluble vitamin that is a crucial precursor in the biosynthesis of Coenzyme A (CoA).[1][2] CoA is an essential cofactor in a myriad of metabolic pathways, including the synthesis and degradation of carbohydrates, lipids, and proteins.[2][3] The biologically active form is the dextrorotatory (D) isomer.[4] The free acid form of D-pantothenic acid is a viscous, unstable, and extremely hygroscopic oil, which presents significant challenges for accurate handling and storage in a research setting.[5][6] To address these stability issues, it is commonly available as its calcium salt hydrate.[7][8]
Head-to-Head Comparison: D-Pantothenic Acid Calcium Salt Hydrate vs. Pantothenic Acid
The choice between the calcium salt and the free acid is primarily one of practicality and stability. The calcium salt offers significant advantages in terms of handling and shelf-life, making it the preferred form for most research applications.
| Property | D-Pantothenic Acid Calcium Salt Hydrate | D-Pantothenic Acid (Free Acid) | Rationale for Researchers |
| Chemical Formula | C₁₈H₃₂CaN₂O₁₀[9] | C₉H₁₇NO₅[3] | The calcium salt is a complex of two pantothenate molecules with one calcium ion. |
| Appearance | White, crystalline powder[9][10] | Viscous, yellow oil[6] | The powdered form of the salt is significantly easier to weigh and handle accurately. |
| Stability | Stable under neutral pH (5.0-7.0), light, and heat[9] | Unstable; sensitive to acid, alkali, heat, and light[7][11] | The enhanced stability of the calcium salt ensures consistency and reliability of stock solutions and experimental results. |
| Hygroscopicity | Slightly hygroscopic[12] | Extremely hygroscopic[5][6] | The lower hygroscopicity of the salt minimizes the absorption of atmospheric moisture, preventing concentration errors during weighing. |
| Solubility | Freely soluble in water and glycerol; slightly soluble in ethanol.[4][9] | Soluble in water and ethanol.[4] | Both forms are sufficiently soluble in aqueous solutions for most biological research applications. |
| Purity | Conforms to USP and Ph. Eur. standards.[12][13][14] | Purity can be more variable due to instability. | Pharmacopeia-grade calcium salt provides a high degree of confidence in the material's identity and purity. |
The Central Role in Coenzyme A Biosynthesis
Both D-pantothenic acid and its calcium salt serve as the essential precursor for the five-step enzymatic synthesis of Coenzyme A.[2][15] Once in solution, the calcium salt dissociates, making the D-pantothenate anion available for the initial and rate-limiting step of the pathway: phosphorylation by pantothenate kinase (PanK).[3][15]
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from D-pantothenate.
Experimental Protocols: A Practical Guide
The inherent stability and ease of use of D-pantothenic acid calcium salt make it the standard choice for most research applications.
Preparation of a Stock Solution for Cell Culture Supplementation
Rationale: Many cell culture media, such as DMEM, contain D-pantothenic acid calcium salt as a standard component.[16] However, for specific experimental needs or when using custom media formulations, the preparation of a concentrated stock solution is often necessary. The use of the calcium salt ensures the stability of the stock solution over time.
Protocol:
-
Weighing: Accurately weigh the desired amount of D-pantothenic acid calcium salt hydrate powder in a sterile container.
-
Dissolution: Dissolve the powder in sterile, tissue culture-grade water or a suitable buffer (e.g., PBS) to the desired stock concentration (e.g., 1000x). D-Pantothenic acid calcium salt is freely soluble in water.[4]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Stored properly, the solution is stable for several months.[17]
-
Application: Dilute the stock solution directly into the cell culture medium to the final working concentration. D-pantothenic acid calcium salt has been used as a supplement in various media, including DMEM/F-12 and preadipocyte media.
Microbiological Assay for Pantothenic Acid Activity
Rationale: This traditional method relies on the growth of microorganisms, such as Lactobacillus plantarum, which require pantothenic acid for proliferation.[18] The extent of bacterial growth is proportional to the amount of pantothenic acid in the sample. This assay can be used to determine the biological activity of a pantothenic acid source.
Protocol:
-
Media Preparation: Prepare a pantothenate-free assay medium. This medium contains all other necessary nutrients for the growth of the test organism.
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of D-pantothenic acid calcium salt.
-
Sample Preparation: Prepare the test sample by extracting and diluting it to an appropriate concentration.
-
Inoculation: Inoculate both the standards and the samples with a standardized culture of the test organism (e.g., Lactobacillus plantarum ATCC 8014).
-
Incubation: Incubate the cultures under controlled conditions (e.g., 37°C for 18-24 hours).[19]
-
Measurement: Measure the growth of the microorganism, typically by turbidimetry (optical density) or by titrating the lactic acid produced.
-
Quantification: Determine the pantothenic acid content of the sample by comparing its growth response to the standard curve.
Caption: Workflow for the microbiological assay of pantothenic acid.
The Influence of the Calcium Ion: A Point of Consideration
For most in vitro and in vivo studies, the concentration of D-pantothenic acid calcium salt used is low enough that the contribution of calcium ions to the overall calcium concentration of the medium or biological system is negligible. Standard cell culture media already contain calcium at millimolar concentrations. However, in experiments that are highly sensitive to fluctuations in calcium concentration, it is prudent to calculate the amount of calcium being added with the pantothenate salt and adjust accordingly. It is important to note that elevated extracellular calcium concentrations can influence cellular processes such as proliferation, apoptosis, and mineralization.[20]
Synthesis and Potential Impurities
D-Pantothenic acid calcium salt is typically synthesized by the condensation of D-pantolactone with the calcium salt of β-alanine.[21][22][23] Potential impurities can arise from the starting materials or side reactions and may include β-alanine and pantolactone. Pharmacopeia monographs, such as those from the USP and European Pharmacopoeia, set strict limits for these and other impurities, ensuring the quality and consistency of the material for research and pharmaceutical use.[13]
Conclusion: A Clear Choice for Scientific Rigor
The evidence overwhelmingly supports the use of D-Pantothenic acid calcium salt hydrate over the free acid form for the vast majority of research applications. Its superior stability, ease of handling, and well-defined purity, as established by pharmacopeial standards, provide a solid foundation for reproducible and reliable experimental outcomes. While the free acid is the direct biological precursor, the practical advantages of the calcium salt make it the authoritative and trustworthy choice for researchers, scientists, and drug development professionals.
References
-
Pantothenic Acid | Linus Pauling Institute | Oregon State University. [Link]
-
D-Pantothenic, acid calcium salt, USP - MP Biomedicals. [Link]
-
USP Monographs - Calcium Pantothenate PDF - Scribd. [Link]
-
usp31nf26s1_m11910, USP Monographs: Calcium Pantothenate - uspbpep.com. [Link]
-
Vitamin B5 D-Calcium Pantothenate and Pantothenic acid - Food Additives & Ingredients Supplier - Newseed Chemical Co., Limited. [Link]
-
Pantothenic acid - Wikipedia. [Link]
-
Improving Stability of Vitamin B5 Through Double Salt Formation | Crystal Growth & Design. [Link]
-
D-Pantothenic acid hemicalcium salt - MaxPrecision Lab. [Link]
-
Calcium Pantothenate - USP-NF ABSTRACT. [Link]
-
PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS - European Scientific Journal. [Link]
-
Pantothenic Acid | Linus Pauling Institute | Oregon State University. [Link]
-
CALCIUM PANTOTHENATE Calcii pantothenas. [Link]
-
Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed. [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. [Link]
-
Metabolic conversion of pantothenic acid to coenzyme A. - ResearchGate. [Link]
-
Determination of Pantothenic Acid in Food by LC-MS/MS. [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed - NIH. [Link]
-
L556B USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR - Shimadzu. [Link]
-
L_2014179EN.01006201.xml - EUR-Lex - European Union. [Link]
-
Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column - Phenomenex. [Link]
-
Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem - NIH. [Link]
- US2442143A - Synthesis of pantothenic acid and its salts - Google P
-
Calcium D-pantothenate - HiMedia Laboratories. [Link]
- US3935256A - Process for the production of the calcium salt of pantothenic acid - Google P
-
Short-term effects of calcium ions on the apoptosis and onset of mineralization of human dental pulp cells in vitro and in vivo - NIH. [Link]
-
PROCESS FOR PRODUCING CALCIUM D-PANTOTHENATE - European Patent Office - EP 0822989 B1 - Googleapis.com. [Link]
-
Pantothenate Assay Medium - base pdf dicto.indd. [Link]
- US20080026107A1 - Process for Preparation of Calcium-D-Pantothenate - Google P
-
D-Pantothenic, acid calcium salt, cell culture reagent - MP Biomedicals. [Link]
-
Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes. [Link]
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Understanding the hygroscopic nature of D-Pantothenic acid calcium salt hydrate.
The Hygroscopic Nexus: Stability and Characterization of D-Pantothenic Acid Calcium Salt Hydrate Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Quality Control Professionals[1][2]
Executive Summary
D-Pantothenic acid calcium salt hydrate (Calcium Pantothenate) is the industry-standard form of Vitamin B5 due to its superior stability compared to the liquid, highly unstable free acid.[1][2] However, this stability is conditional. While often classified as "slightly hygroscopic," Calcium Pantothenate exhibits a critical sensitivity to moisture that transcends simple physical caking.
At elevated relative humidity (RH), the salt undergoes a phase transition that catalyzes chemical hydrolysis, cleaving the amide bond to release β-alanine and pantoic acid.[2] This guide delineates the molecular mechanism of this hygroscopicity, defines the thermodynamic boundaries for processing, and provides validated protocols for analytical characterization.
Molecular Architecture & Hygroscopicity[1][2]
Crystal Structure and Hydration
Commercially available Calcium Pantothenate typically exists as a monohydrate (
-
The Hygroscopic Trigger: The stability of the crystal lattice is maintained by a specific water stoichiometry. When ambient RH exceeds the Critical Relative Humidity (CRH), the lattice expands to accommodate adventitious water. This "unbound" water increases molecular mobility, acting as a plasticizer and a solvent reactant for hydrolysis.
The "Slightly Hygroscopic" Misnomer
Pharmacopeial definitions often label the salt as "slightly hygroscopic," which can lead to complacency.
-
Safe Zone: At
and , the monohydrate is kinetically stable. -
Danger Zone: Data indicates significant degradation at
[1]. This suggests a CRH threshold lies between 60% and 75% RH at ambient temperatures. Above this threshold, the rate of moisture sorption accelerates non-linearly, leading to deliquescence.
The Degradation Cascade: Hydrolysis Mechanism
Moisture uptake is not merely a physical defect; it is the rate-limiting step for chemical degradation.[1][2] The presence of excess water facilitates the nucleophilic attack on the amide bond.
Pathway Description:
-
Sorption: Water adsorbs onto the crystal surface and diffuses into the lattice.
-
Activation: The amide carbonyl carbon becomes susceptible to nucleophilic attack.
-
Cleavage: The amide bond breaks, yielding Pantoic Acid (lactone form in acidic conditions) and
-Alanine.[2]
Figure 1: Hydrolysis Pathway of Calcium Pantothenate
Caption: The moisture-mediated hydrolysis of Calcium Pantothenate into its constituent moieties.[1][2]
Analytical Characterization Protocols
To ensure product integrity, researchers must characterize both the physical moisture sorption profile and the chemical potency.
Protocol A: Dynamic Vapor Sorption (DVS)
This protocol determines the Critical Relative Humidity (CRH) and sorption hysteresis.[2]
Objective: Quantify mass change vs. %RH to identify the deliquescence point.
Workflow:
-
Sample Prep: Weigh 10–20 mg of Calcium Pantothenate into the DVS quartz pan.
-
Drying: Equilibrate at 0% RH (25°C) for 6 hours or until
. -
Sorption Cycle: Increase RH in 10% steps from 0% to 90%.
-
Equilibrium Criteria: Maintain each step until mass change stabilizes (
) or for a max of 4 hours. -
Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.
-
Analysis: Plot Isotherm (Mass Change % vs. RH). Look for a sharp inflection point (Type II or III isotherm behavior) indicating CRH.[2]
Figure 2: DVS Analytical Workflow
Caption: Step-by-step logic for determining hygroscopic thresholds via Dynamic Vapor Sorption.
Protocol B: HPLC Potency & Impurity Profiling
Based on USP/EP methodologies, this protocol separates the intact salt from its hydrolysis products [2][3].
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Phosphate Buffer (pH ~2.5) : Acetonitrile (Gradient or Isocratic, typically 90:10).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 204 nm (Low wavelength required due to lack of strong chromophores).[2]
-
Standard Prep: Dissolve Calcium Pantothenate Reference Standard in water.
-
System Suitability:
-
RSD of replicate injections
. -
Tailing factor
.
-
Quantitative Stability Data
The following table summarizes the stability risks associated with environmental conditions, synthesized from accelerated stability studies [1].
| Condition | Timeframe | Outcome | Mechanism |
| 25°C / 60% RH | 36 Months | Stable | Monohydrate lattice remains intact.[1][2] |
| 30°C / 75% RH | 18 Months | Degradation | Moisture ingress exceeds CRH; hydrolysis onset. |
| 40°C / 75% RH | < 6 Months | Failure | Accelerated hydrolysis; potential caking/deliquescence.[2] |
| Acidic/Alkaline pH | Immediate | Rapid Hydrolysis | Catalytic cleavage of amide bond independent of RH. |
Mitigation Strategies
-
Barrier Packaging: Use high-barrier materials like Aclar (PCTFE) or Alu/Alu blisters.[1][2] Standard PVC is often insufficient for long-term stability in Zone IV climates (hot/humid) [1].[2]
-
Formulation Buffering: Maintain a micro-environmental pH between 5.0 and 7.0. Avoid strongly acidic or alkaline excipients (e.g., citric acid or carbonates) in direct contact with the salt.
-
Manufacturing Controls: Process at
and . Limit bulk hold times to prevent initial moisture uptake before packaging.[2]
References
-
Evaluation of stability data of calcium pantothenate in a vitamin food supplement packaged in blister Aclar / Aluminium . Toxic Docs. Available at: [Link]
-
Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies . Journal of Food and Drug Analysis. Available at: [Link][1][2]
-
USP-Compliant Analysis of Vitamins in Dietary Supplements: Analysis of Calcium Pantothenate . Shimadzu Application News No. L556B. Available at: [Link][1][2]
-
Calcium Pantothenate Monograph . PubChem. Available at: [Link][1][2]
Sources
D-Pantothenic Acid Calcium Salt Hydrate: Natural Occurrence, Chemo-Enzymatic Synthesis, and Industrial Crystallization
Topic: Natural sources and commercial synthesis of D-Pantothenic acid calcium salt hydrate. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
D-Pantothenic acid calcium salt hydrate (Calcium D-Pantothenate) is the commercially stable form of Vitamin B5. While the free acid (D-pantothenic acid) is a viscous, unstable oil highly susceptible to hydrolytic degradation, the calcium salt exists as a crystalline white powder with superior stability and flowability.
This guide details the transition from natural occurrence to industrial-scale synthesis, focusing on the chemo-enzymatic resolution of the chiral intermediate D-pantolactone and the direct coupling protocol using calcium
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | Calcium (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate hydrate |
| CAS Number | 137-08-6 |
| Formula | |
| Molecular Weight | 476.53 g/mol (Anhydrous basis) |
| Chirality | D-isomer (R-configuration at C2 of pantoic acid moiety) |
| Solubility | Freely soluble in water; soluble in glycerol; slightly soluble in ethanol.[1][2][3] |
| Specific Rotation |
Natural Sources and Bioavailability
In nature, pantothenic acid rarely exists in its free form. It is predominantly bound within Coenzyme A (CoA) and Acyl Carrier Protein (ACP) . Dietary intake requires enzymatic hydrolysis in the intestinal lumen (via pyrophosphatase and phosphatase) to release free pantothenic acid for absorption.
Extraction vs. Synthesis: While ubiquitous, natural extraction is commercially unviable due to low concentrations and complex purification matrices. Industrial production relies almost exclusively on chemical or chemo-enzymatic synthesis.
Quantitative Content in Key Sources
Data represents free acid equivalents.[1]
| Source | Concentration (mg/100g) | Form |
| Yeast Extracts | > 10.0 | Free/Bound Mix |
| Beef Liver | 5.0 – 8.0 | Mostly CoA bound |
| Shiitake Mushrooms | 3.5 – 5.0 | Free/Bound Mix |
| Sunflower Seeds | 2.0 – 2.5 | Bound |
| Whole Grains | 0.5 – 1.0 | Bound |
Commercial Synthesis: The Chemo-Enzymatic Route
The industrial synthesis of Calcium D-Pantothenate hinges on two critical challenges:
-
Chiral Resolution: Separating the biologically active (R)-pantolactone from the racemic mixture.
-
Salt Formation: Efficiently coupling the lactone with
-alanine to form the calcium salt without racemization.
Core Workflow Diagram
The following diagram illustrates the modern "Green Route" utilizing enzymatic resolution, contrasting it with traditional chemical resolution.
Caption: Figure 1. Chemo-enzymatic synthesis workflow showing the recycling of L-isomer and direct calcium salt coupling.
Step-by-Step Technical Protocol
Phase 1: Enzymatic Resolution (The "Green" Standard)
Traditional chemical resolution used expensive alkaloids (e.g., quinine). Modern protocols use D-lactonase (EC 3.1.1.25) derived from Fusarium oxysporum or recombinant E. coli.
-
Substrate Preparation: Emulsify DL-pantolactone (35-40% w/v) in water.
-
Hydrolysis: Add immobilized D-lactonase. Maintain pH 7.0 using ammonia. The enzyme selectively hydrolyzes D-pantolactone to D-pantoic acid.[4] L-pantolactone remains unreacted.[4]
-
Separation: Extract the unreacted L-pantolactone with an organic solvent (e.g., ethyl acetate).
-
Recycling: Racemize the L-pantolactone (heat/catalyst) and return it to the start.
-
Relactonization: Acidify the aqueous D-pantoic acid phase and heat to reform pure D-pantolactone.
Phase 2: Calcium Salt Coupling (The "Metal Calcium" Route)
This protocol avoids the isolation of unstable free pantothenic acid by forming the calcium salt in situ.
Reagents:
- -Alanine (1.0 eq)
-
Calcium Metal (0.5 eq) or Calcium Methoxide
-
D-Pantolactone (1.0 eq)
-
Solvent: Anhydrous Methanol or Ethanol
Protocol:
-
Preparation of Calcium
-Alaninate: -
Condensation:
-
Add pure D-pantolactone directly to the calcium
-alaninate solution. -
Reflux at 65-75°C for 12-16 hours.
-
Mechanism: The amine group of the
-alanine attacks the carbonyl carbon of the lactone ring, opening the ring to form the amide bond. -
In-Process Control (IPC): Monitor consumption of D-pantolactone via HPLC.[3] Target <0.5% residual lactone.
-
-
Isolation & Crystallization:
-
Filter the hot solution to remove insoluble impurities.
-
Concentrate the filtrate under vacuum.[5]
-
Crystallization: Add water to reach specific hydration stoichiometry, then cool to precipitate.
-
Polymorph Control: Commercial Calcium D-Pantothenate is often crystallized from aqueous methanol to form a solvate (
), which converts to the stable monohydrate upon drying/conditioning.
-
Quality Control & Stability Profile
The calcium salt is significantly more stable than the sodium salt or free acid, but it is hygroscopic .
Hydration State Analysis
The monohydrate is the pharmacopeial standard (USP/Ph. Eur.).
-
Anhydrous: Highly hygroscopic; rapidly absorbs moisture from air.
-
Monohydrate: Stable at ambient humidity but can lose water >105°C.
Analytical Methods
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18 column, Phosphate buffer/MeOH) | 98.0% – 102.0% (dried basis) |
| Specific Rotation | Polarimetry (589 nm) | |
| Calcium Content | Complexometric Titration (EDTA) | 8.2% – 8.6% |
| Loss on Drying | Gravimetric (105°C, 3h) | < 5.0% (Targeting Monohydrate) |
| pH | Potentiometric (5% solution) | 6.8 – 8.0 |
Stability Logic
-
pH Sensitivity: The amide bond is susceptible to hydrolysis. Stability is maximal at pH 6.0–7.0.
-
Acidic conditions (pH < 5): Hydrolysis to pantoic acid +
-alanine. -
Alkaline conditions (pH > 8): Hydrolysis and potential racemization.[5]
-
-
Thermal: Stable up to melting point (~160°C decomp), but prolonged heat causes discoloration.
References
-
Enzymatic Resolution: Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. National Institutes of Health (NIH). Link
-
Synthesis Protocol: Calcium D-Pantothenate Synthesis and Yield Optimization. ChemicalBook Technical Data. Link
-
Crystallization Dynamics: Optimizing the morphology of calcium D-pantothenate by controlling phase transformation processes. Royal Society of Chemistry (RSC). Link
-
Natural Sources: Pantothenic Acid - Health Professional Fact Sheet. NIH Office of Dietary Supplements. Link
-
Safety & Specifications: Calcium D-Pantothenate Safety Data Sheet (SDS). Thermo Fisher Scientific. Link
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- 2. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium D-Pantothenate synthesis - chemicalbook [chemicalbook.com]
- 4. High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4052451A - Preparation of calcium pantothenate - Google Patents [patents.google.com]
- 6. itwreagents.com [itwreagents.com]
- 7. CN105669481A - Method for the synthesis of Na-beta-alaninate and calcium pantothenate - Google Patents [patents.google.com]
- 8. Calcium beta-alaninate | 36321-40-1 | Benchchem [benchchem.com]
- 9. An update on beta-alanine supplementation for athletes - Gatorade Sports Science Institute [gssiweb.org]
- 10. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
Methodological & Application
Application Notes and Protocols for D-Pantothenic Acid Calcium Salt Hydrate in Metabolic Studies
Introduction: The Gateway to Central Metabolism
D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential to all known forms of life.[1][2] In metabolic research, it is most commonly utilized in the form of D-pantothenic acid calcium salt hydrate, a stable and soluble version of the vitamin. Its biological significance stems from its exclusive role as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism.[3][4][5][6] CoA and its thioester derivatives, such as acetyl-CoA, are pivotal in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the citric acid (TCA) cycle, and the metabolism of amino acids and carbohydrates.[7][8][9][10] Consequently, manipulating the availability of pantothenic acid is a powerful tool for investigating cellular energy status, metabolic flux, and the pathophysiology of various metabolic diseases.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing D-pantothenic acid calcium salt hydrate in metabolic studies. We will explore the underlying biochemistry, provide detailed protocols for both in vitro and in vivo applications, and discuss methods for analyzing the metabolic consequences of pantothenic acid modulation.
Biochemical Foundation: From Pantothenate to Coenzyme A
The conversion of D-pantothenic acid into CoA is a five-step enzymatic process that is critical for cellular function.[10] Understanding this pathway is essential for designing and interpreting experiments that use pantothenic acid supplementation or deprivation.
The first and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) to form 4'-phosphopantothenate.[5][11] This step is subject to feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA), which tightly regulates intracellular CoA concentrations.[11] Mutations in the PANK2 gene, which encodes a mitochondrial isoform of the enzyme, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), highlighting the critical importance of this pathway.[12][13][14]
Once synthesized, CoA acts as a carrier for acyl groups, most notably the acetyl group in the form of acetyl-CoA.[9] Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid β-oxidation, and amino acid catabolism to the TCA cycle for ATP production.[3][9] It also serves as a crucial building block for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine.[10][15]
Coenzyme A Biosynthesis Pathway
The following diagram illustrates the key steps in the synthesis of Coenzyme A from D-pantothenic acid.
Caption: Biosynthesis of Coenzyme A from D-Pantothenic Acid.
Application Notes: Experimental Design and Considerations
Properties of D-Pantothenic Acid Calcium Salt Hydrate
Before initiating any study, it is crucial to understand the physicochemical properties of the compound.
| Property | Value | References |
| Chemical Formula | C18H32CaN2O10 | [16] |
| Molecular Weight | 476.53 g/mol | [16] |
| Appearance | White crystalline powder | [16][17] |
| Solubility | Soluble in water (1 g in approx. 3 mL); glycerol. Slightly soluble in ethanol. | [15][16] |
| Stability | Stable under neutral pH (5.0-7.0). Unstable in strong acid or alkali conditions. May be moisture sensitive. | [16][17][18] |
| Storage | Store at 2-8°C, protected from moisture. | [17][18] |
Note: Due to the hygroscopic nature of the free acid, the calcium salt is the preferred form for experimental use.
Rationale for Use in Metabolic Studies
-
Investigating Metabolic Flux: Supplementation can be used to probe the capacity of CoA-dependent pathways. By providing an excess of the precursor, researchers can study how metabolic networks adapt to an increased potential for flux through the TCA cycle, fatty acid synthesis, and other pathways.
-
Disease Modeling and Rescue: In conditions where pantothenate metabolism is impaired, such as in PKAN or certain neurodegenerative diseases like Huntington's, supplementation can be a strategy to overcome the metabolic block.[14][19][20] Studies in cell culture or animal models can test the efficacy of this approach.
-
Studying Deficiency: Using pantothenic acid-deficient culture media or animal diets allows for the creation of models to study the direct metabolic and physiological consequences of CoA depletion, which can include stunted growth, oxidative stress, and impaired glucose metabolism.[1][21][22]
In Vitro Study Considerations (Cell Culture)
-
Cell Line Selection: Choose cell lines relevant to the research question. For example, hepatocytes (e.g., HepG2) are suitable for studying lipid metabolism, while neuronal cells (e.g., SH-SY5Y) are relevant for neurodegeneration studies.
-
Basal Media: Standard cell culture media (e.g., DMEM, RPMI-1640) contain pantothenic acid. For deficiency studies, custom pantothenate-free media must be used. This allows for precise control over the concentration of pantothenic acid available to the cells.
-
Concentration Range: The optimal concentration for supplementation can vary. A typical starting range is 1-100 µM. A dose-response experiment is recommended to determine the effective concentration for the specific cell line and experimental endpoint.
-
Controls: Always include a vehicle control (the solvent used to dissolve the calcium pantothenate, typically sterile water or PBS) and, for deficiency studies, a control group with normal media.
In Vivo Study Considerations (Animal Models)
-
Model Selection: Rodent models are commonly used. Dietary-induced deficiency can be achieved by feeding animals a specially formulated pantothenic acid-free diet.[21]
-
Dosage and Administration: D-pantothenic acid calcium salt can be mixed directly into the animal's diet or administered via oral gavage. Dosages can vary widely based on the study's objective. For example, studies in ducks have used supplementation levels from 2 to 10 mg/kg of diet, while other mouse studies have used doses of 10-50 mg/kg of body weight via gavage or in drinking water.[21][23]
-
Acclimation and Duration: Allow animals to acclimate to the facility and diet. The duration of the study will depend on the research question, ranging from days to several months.
-
Endpoint Analysis: Collect blood and tissues (e.g., liver, brain, muscle) for analysis of CoA levels, enzyme activities, gene expression, and other metabolic markers.
-
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted according to established guidelines.
Detailed Experimental Protocols
Protocol 1: In Vitro Supplementation in Cell Culture
This protocol describes how to prepare a stock solution and treat cultured cells to study the effects of increased pantothenic acid availability.
Materials:
-
D-Pantothenic acid calcium salt hydrate (e.g., Sigma-Aldrich P5155 or equivalent)
-
Sterile, tissue culture grade water or PBS
-
Appropriate cell line and complete culture medium
-
Sterile microcentrifuge tubes and serological pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation (100 mM): a. Weigh out 47.65 mg of D-pantothenic acid calcium salt hydrate. b. Dissolve in 1 mL of sterile, tissue culture grade water in a sterile microcentrifuge tube. Vortex until fully dissolved. c. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
-
Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. b. Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: a. Prepare working solutions by diluting the 100 mM stock solution in complete cell culture medium. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium. b. Aspirate the old medium from the cells. c. Add the medium containing the desired final concentration of D-pantothenic acid calcium salt hydrate (and a vehicle-only control). d. Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: a. After incubation, harvest the cells for downstream analysis, such as cell viability assays, protein extraction, RNA isolation, or metabolite extraction for CoA measurement (see Protocol 3).
Protocol 2: Quantification of CoA and Acetyl-CoA by HPLC
This protocol provides a general workflow for extracting and quantifying CoA and acetyl-CoA from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely cited method.[24][25][26]
Materials:
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm)
-
Refrigerated centrifuge
-
Sonicator or tissue homogenizer
Workflow Diagram:
Caption: General workflow for CoA and Acetyl-CoA extraction and analysis.
Procedure:
-
Sample Collection:
-
Cells: Aspirate medium, wash cells with ice-cold PBS, and scrape or trypsinize. Centrifuge to obtain a cell pellet.
-
Tissues: Rapidly excise the tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C.
-
-
Extraction: a. For a known amount of tissue (e.g., 50 mg) or a cell pellet, add 10 volumes of ice-cold 5% PCA solution containing 50 µM DTT.[24] b. Homogenize the sample on ice using a sonicator or tissue homogenizer until fully disrupted. c. Incubate the homogenate on ice for 15 minutes. d. Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[24]
-
Neutralization: a. Carefully transfer the supernatant to a new pre-chilled tube. b. Neutralize the acidic extract by adding a calculated amount of cold KOH (e.g., 3M) dropwise while vortexing gently. Monitor the pH until it reaches 6.0-7.0. c. Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate (KClO4) salt. d. Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet the salt.
-
HPLC Analysis: a. Transfer the final supernatant to an HPLC vial. b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Elute the compounds using a mobile phase gradient, typically consisting of a phosphate buffer and an organic solvent like methanol.[25] d. Detect CoA and acetyl-CoA by monitoring the absorbance at 254 nm. e. Quantify the peaks by comparing their area to a standard curve generated from known concentrations of CoA and acetyl-CoA standards. The results are typically normalized to the initial tissue weight or the protein content of the sample.
Data Interpretation and Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability after treatment | Concentration of pantothenate is too high (unlikely, as it has low toxicity) or contamination of stock solution. | Perform a dose-response curve to assess toxicity. Ensure all solutions are sterile. |
| No change in CoA levels after supplementation | Treatment time is too short; cells have tightly regulated CoA pools; analytical method is not sensitive enough. | Increase incubation time. Check for feedback inhibition. Validate the sensitivity of your HPLC or other analytical method. |
| High variability between replicate samples | Inconsistent cell numbers or tissue weight; inconsistent extraction efficiency; sample degradation. | Normalize cell number before seeding. Weigh tissues accurately. Keep samples on ice at all times during extraction. Add DTT to prevent thiol oxidation. |
| Poor peak separation in HPLC | Incorrect mobile phase composition or gradient; column degradation. | Optimize the mobile phase pH and gradient profile. Replace the column if it is old or has lost resolution. |
Conclusion
D-pantothenic acid calcium salt hydrate is an indispensable tool for probing the core of cellular energy metabolism. By serving as the direct precursor to Coenzyme A, its experimental application allows for the direct investigation of countless metabolic pathways critical for health and disease. The protocols and guidelines presented here provide a robust framework for researchers to design and execute well-controlled experiments, ultimately enabling a deeper understanding of the intricate metabolic networks governed by CoA.
References
- The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024). MDPI.
- The Vital Role of Coenzyme a in Metabolism. (n.d.).
- What is the role of coenzyme A in metabolic p
- Pantothen
- Coenzyme A. (n.d.). Wikipedia.
- The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024). MDPI.
- D-Pantothenic Acid Calcium Salt. (n.d.). Thomas Scientific.
- Methods for measuring CoA and CoA derivatives in biological samples. (n.d.).
- Evidence for a Conserved Function of Eukaryotic Pantothenate Kinases in the Regulation of Mitochondrial Homeostasis and Oxid
- Tsuchiya, Y., Pham, U., & Gout, I. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107–1111.
- Pantothenic Acid. (n.d.).
- Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017). PMC.
- Pantothenic acid studies with the horse. (n.d.). Mad Barn Research Bank.
- The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chrom
- PKAN pathogenesis and tre
- Pantothen
- (PDF) Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017).
- A therapeutic approach to pantothenate kinase associated neurodegener
- D Calcium Pantothenate Physical Properties and Uses. (n.d.). Across Biotech.
- (PDF) Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington's Disease. (n.d.).
- Vitamin B5 (Pantothenic Acid). (2024).
- D-(+)-Pantothenic Acid Calcium Salt CAS 137-08-6. (n.d.). Home Sunshine Pharma.
- Effects of pantothenic acid on growth performance and antioxidant status of growing male white Pekin ducks. (n.d.). PMC.
- Effects of Pantothenic Acid Supplementation on Growth Performance, Carcass Traits, Plasma Parameters of Starter White Pekin Ducks Fed a Corn–Soybean Meal Diet. (2021). PMC.
- Evaluation of a ruminally protected blend of pantothenic acid, pyridoxine, folic acid, biotin, and vitamin B12 on finishing steer growth performance, efficiency of dietary net energy utilization, carcass trait responses, and liver abscess prevalence and severity. (n.d.).
- PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. (2015). European Scientific Journal.
- Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington's Disease. (2019). MDPI.
- D-(+)-Pantothenic acid calcium salt(137-08-6). (n.d.). ChemicalBook.
- Calcium D-Pantothen
- D-(+)
- D-Pantothenic acid hemicalcium salt (Calcium pantothen
- D-Pantothenic, acid calcium salt, USP. (n.d.). MP Biomedicals.
- Hydration behavior of D-calcium pantothenate (vitamin B5) in the presence of sugar-based deep eutectic solvents at different temperatures: experimental and theoretical study. (2024). PMC.
- D-Pantothenic acid hemicalcium salt. (n.d.). Sigma-Aldrich.
- Biosynthesis of Pantothenic Acid and Coenzyme A. (n.d.). PubMed, NIH.
- D-Pantothenic, acid calcium salt, cell culture reagent. (n.d.). MP Biomedicals.
- Biosynthesis of Pantothenic Acid and Coenzyme A. (2016). PMC, NIH.
- Pantothenate and CoA Biosynthesis. (n.d.).
- Metabolic conversion of pantothenic acid to coenzyme A. (n.d.).
- P022 Calcium Pantothen
- Pantothenate Assay Medium (DM617). (n.d.). micromasterlab.com.
- Vitamin Mixtures – Plant Tissue Culture Protocol. (n.d.). Sigma-Aldrich.
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Application Notes: Leveraging D-Pantothenic Acid Calcium Salt Hydrate for Fatty Acid Metabolism Research
Introduction: The Central Role of Pantothenic Acid in Cellular Metabolism
D-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] Its calcium salt hydrate is a stable and commonly used form in research and supplementation.[3] The biological significance of pantothenic acid is not in its direct activity, but in its role as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor involved in a vast array of metabolic reactions.[4][5][6][7] CoA is indispensable for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the operation of the citric acid cycle.[2][8][9][10] By modulating the availability of D-pantothenic acid, researchers can directly influence intracellular CoA pools, providing a powerful tool to investigate the dynamics of fatty acid metabolism and related cellular processes.
Mechanism of Action: From Pantothenate to Coenzyme A
The conversion of pantothenic acid into CoA is a conserved five-step enzymatic pathway that occurs within the cell.[1][11] The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK).[4][8][12] This step is a critical regulatory point, subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[4][5][8] This tight regulation ensures that intracellular CoA levels are maintained within a homeostatic range.
The subsequent steps involve the addition of cysteine, decarboxylation, adenylation, and a final phosphorylation to yield the active CoA molecule.[1][11] The core function of CoA is to act as a carrier of acyl groups, most notably acetyl-CoA, which is the primary building block for fatty acid synthesis and the end product of fatty acid β-oxidation.[5][13] Therefore, manipulating the pantothenate supply allows for the study of metabolic flexibility and the cellular response to shifts in fatty acid synthesis and breakdown.
Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.
Protocol 1: Measuring Fatty Acid Oxidation (FAO) in Cultured Cells
This protocol details a method to assess the rate of mitochondrial fatty acid oxidation by measuring the oxygen consumption rate (OCR) in response to an exogenous long-chain fatty acid. The Seahorse XF Analyzer is a standard platform for this type of real-time metabolic analysis.[14][15]
Rationale
By providing cells with a specific fatty acid substrate (e.g., palmitate) and inhibiting other primary energy pathways, we can isolate and quantify the cell's capacity to oxidize fatty acids. Manipulating pantothenate levels in the culture medium prior to the assay can reveal the dependency of FAO on de novo CoA synthesis. A decrease in FAO rates upon pantothenate withdrawal would indicate that the intracellular CoA pool is a limiting factor for this metabolic process.
Materials
-
D-Pantothenic acid calcium salt hydrate
-
Pantothenate-free cell culture medium
-
Seahorse XF Palmitate-BSA FAO Reagent Kit (or equivalent)[15][16]
-
Seahorse XF Cell Mito Stress Test Kit[17]
-
Etomoxir (CPT-1 inhibitor)
-
Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Seahorse XF96 or similar Extracellular Flux Analyzer
Experimental Workflow
Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.
Step-by-Step Protocol
-
Cell Culture & Pantothenate Modulation (48-72 hours prior):
-
Culture cells in standard complete medium.
-
For the experimental group, replace the medium with a custom pantothenate-free medium. The control group remains in the complete medium.
-
Incubate for 48-72 hours to allow for the depletion of the intracellular CoA pool in the experimental group.
-
-
Seeding Cells for Assay (24 hours prior):
-
Trypsinize and count cells from both control and pantothenate-deprived conditions.
-
Seed the cells into a Seahorse XF96 cell culture plate at a pre-determined optimal density.[18]
-
Allow cells to adhere overnight in their respective media (complete vs. pantothenate-free).
-
-
Assay Preparation (Day of Assay):
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare the FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose as needed).[19]
-
Prepare injection reagents: Palmitate-BSA conjugate, Oligomycin, FCCP, and Rotenone/Antimycin A, and load them into the hydrated sensor cartridge.[16][18]
-
-
Running the Assay:
-
Remove the cell culture plate from the incubator. Wash the cells twice with the warmed FAO assay medium.
-
Add the final volume of FAO assay medium to each well.
-
Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Execute the pre-programmed protocol, which will measure basal OCR and then OCR after the sequential injection of the compounds.
-
Data Analysis and Interpretation
The key parameters to analyze are the basal FAO rate (OCR after palmitate injection) and the maximal FAO capacity (OCR after FCCP injection). A significant reduction in these parameters in the pantothenate-deprived cells compared to the control group would strongly suggest that CoA availability is a limiting factor for fatty acid oxidation in that cell type. Etomoxir-treated wells serve as a negative control to confirm that the observed OCR increase is indeed due to long-chain fatty acid oxidation.[17]
| Parameter | Expected Outcome in Control Cells | Expected Outcome in Pantothenate-Deprived Cells | Rationale |
| Basal OCR | Stable baseline oxygen consumption. | Similar or slightly lower baseline OCR. | Reflects non-FAO mitochondrial respiration. |
| OCR after Palmitate | Significant increase in OCR. | Blunted or no increase in OCR. | Reduced CoA pool limits the conversion of palmitate to acetyl-CoA for entry into the TCA cycle. |
| Maximal Respiration (after FCCP) | Robust increase in OCR to maximal capacity. | Significantly lower maximal OCR. | The cell's maximum ability to oxidize fatty acids is capped by the limited supply of CoA. |
| OCR after Etomoxir | OCR returns to near-basal levels. | No significant change from post-palmitate levels. | Confirms that the OCR increase was CPT-1 dependent and thus due to long-chain FAO. |
Protocol 2: Measuring De Novo Lipogenesis (DNL) using Stable Isotope Tracing
This protocol describes a method to quantify the rate of new fatty acid synthesis from a labeled precursor, such as ¹³C-glucose or ¹³C-acetate, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Rationale
De novo lipogenesis (DNL) is the process of synthesizing fatty acids from acetyl-CoA.[13] Since CoA is the direct donor of the acetyl group for this process, DNL is highly sensitive to the availability of the intracellular CoA pool. By providing a stable isotope-labeled substrate and modulating pantothenate levels, we can trace the incorporation of the label into newly synthesized fatty acids and determine how CoA availability affects the rate of DNL.[20][21]
Materials
-
D-Pantothenic acid calcium salt hydrate
-
Pantothenate-free cell culture medium
-
Stable isotope tracer (e.g., [U-¹³C₆]-Glucose or [1,2-¹³C₂]-Acetate)
-
Reagents for lipid extraction (e.g., Methanol, Chloroform, or Hexane/Isopropanol)
-
Reagents for fatty acid derivatization (e.g., Boron trifluoride-methanol)
-
GC-MS system
Experimental Workflow
Caption: Workflow for Stable Isotope Tracing of De Novo Lipogenesis.
Step-by-Step Protocol
-
Cell Culture & Pantothenate Modulation (48-72 hours prior):
-
As in Protocol 1, culture cells in either complete medium (control) or pantothenate-free medium (experimental).
-
-
Isotopic Labeling (8-24 hours prior to harvest):
-
Replace the medium in both groups with fresh medium (complete or pantothenate-free) containing the stable isotope tracer (e.g., 10 mM [U-¹³C₆]-Glucose).
-
Incubate for a sufficient period (typically 8-24 hours) to allow for label incorporation into newly synthesized fatty acids.
-
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the labeling medium and wash cells twice with ice-cold PBS.
-
Scrape cells into a solvent-resistant tube.
-
Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. This separates the lipids into an organic phase.
-
-
Saponification and Derivatization:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Saponify the lipids (cleave fatty acids from the glycerol backbone) by adding methanolic NaOH and heating.
-
Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) by adding a reagent like boron trifluoride-methanol and heating. FAMEs are volatile and suitable for GC-MS analysis.[22][23]
-
-
GC-MS Analysis:
-
Resuspend the final FAMEs sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS. The gas chromatograph will separate the different FAMEs (e.g., palmitate, stearate), and the mass spectrometer will detect the mass distribution (isotopologues) for each fatty acid.
-
Data Analysis and Interpretation
The mass spectrometer data will show a series of peaks for each fatty acid, corresponding to the unlabeled molecule (M+0) and molecules that have incorporated one or more ¹³C atoms (M+2, M+4, etc., since acetyl-CoA adds two carbons at a time). The fractional contribution of DNL to the total fatty acid pool can be calculated by comparing the area of the labeled peaks to the total peak area. A significantly lower ¹³C incorporation in the pantothenate-deprived cells indicates a reduced rate of de novo lipogenesis, directly linking CoA availability to fatty acid synthesis capacity.[24]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in FAO after pantothenate withdrawal (Protocol 1) | 1. Insufficient depletion time. 2. Cells have very slow CoA turnover. 3. Cells rely on pre-existing lipids, not exogenous FAO. | 1. Increase the duration of pantothenate deprivation to 96 hours. 2. Confirm CoA depletion with a direct measurement (e.g., LC-MS). 3. Ensure cells are in a state that promotes FAO (e.g., high confluence, glucose restriction). |
| Low ¹³C incorporation in all samples (Protocol 2) | 1. Insufficient labeling time. 2. Tracer concentration is too low. 3. The chosen tracer is not a primary substrate for DNL in that cell type. | 1. Extend the labeling period to 24 or 48 hours. 2. Increase the concentration of the labeled substrate. 3. Test alternative tracers (e.g., use ¹³C-acetate if ¹³C-glucose fails). |
| High variability between replicate wells (Both Protocols) | 1. Inconsistent cell seeding density. 2. Edge effects on the microplate. 3. Pipetting errors during reagent addition. | 1. Be meticulous with cell counting and seeding; use a cell counter. 2. Avoid using the outermost wells of the plate for experimental samples. 3. Use a multichannel or automated pipette for reagent additions. Normalize data to cell number or protein content post-assay.[18] |
References
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Pantothenate kinase - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Biosynthesis of CoA from Pantothenic Acid. (2003, August 1). Academic Connections. Retrieved February 15, 2026, from [Link]
-
Geerlof, A., Lewendon, A., & Shaw, W. V. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. In EcoSal Plus. American Society for Microbiology. [Link]
-
Rock, C. O., Jackowski, S., & Leonardi, R. (2016). Physiological roles of the pantothenate kinases. Biochemical Society Transactions, 44(3), 717–722. [Link]
-
Pantothenic acid - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. In EcoSal Plus. American Society for Microbiology. [Link]
-
Kamphorst, J. J., & Fan, J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 141–156. [Link]
-
Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1). [Link]
-
Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1). [Link]
-
Spry, C., Kirk, K., & Salmond, G. P. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56–106. [Link]
-
Hidalgo, M. A., & Gatica, M. (2022). Evaluation of Fatty Acid Oxidation in Cultured Bone Cells. Journal of Visualized Experiments, (182). [Link]
-
Laurent, G., & Cook, J. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 3(2), 101377. [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate-BSA FAO Reagent. Retrieved February 15, 2026, from [Link]
-
Bio-protocol. (2022). 2.3.1. Long-Chain Fatty acid Oxidation Stress Test. Retrieved February 15, 2026, from [Link]
-
Cerdán, S., & Rodrigues, T. B. (2021). A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13C NMR isotopomer analysis of the crude lipid fraction. NMR in Biomedicine, 35(3), e4648. [Link]
-
ProSciento. (2022, January 15). Hepatic De Novo Lipogenesis Assessment. Retrieved February 15, 2026, from [Link]
-
Fielding, B. A., & Frayn, K. N. (2003). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 177(1), 9–19. [Link]
-
JoVE. (2023). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Retrieved February 15, 2026, from [Link]
-
Seahorse Bioscience. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. Retrieved February 15, 2026, from [Link]
-
JoVE. (2023). Quantitative Method for Analyzing Fatty Acid. Retrieved February 15, 2026, from [Link]
-
Alves-Bezerra, M., & Cohen, D. E. (2019). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Bio-protocol, 9(19), e3376. [Link]
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protocols.io. (2006, December 14). Fatty acid oxidation assay V.1. Retrieved February 15, 2026, from [Link]
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Cheng, C. W., Biton, M., & Haber, A. L. (2019). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods in Molecular Biology, 2021, 175–188. [Link]
-
Twining, C. W., & Thorp, J. H. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1801), 20190641. [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved February 15, 2026, from [Link]
-
Genius Industries. (2024, February 5). Calcium Pantothenate. Retrieved February 15, 2026, from [Link]
-
Al-Dhaheri, A., & Al-Hasan, T. (2015). PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. European Scientific Journal, 11(21). [Link]
-
MP Biomedicals. (n.d.). D-Pantothenic, acid calcium salt, USP. Retrieved February 15, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Calcium Pantothenate?. Retrieved February 15, 2026, from [Link]
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- 9. D-(+)-Pantothenic acid calcium salt-Application_Chemicalbook [chemicalbook.com]
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- 13. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [jove.com]
- 23. Quantitative Method for Analyzing Fatty Acid - JoVE Journal [jove.com]
- 24. prosciento.com [prosciento.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cell Growth with D-Pantothenic Acid Calcium Salt Hydrate Supplementation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor cell growth in their experiments. It focuses on troubleshooting and resolving these issues through the strategic supplementation of D-Pantothenic acid calcium salt hydrate (a stable form of Vitamin B5).
The Critical Role of Pantothenic Acid in Cellular Metabolism
Pantothenic acid is an essential nutrient for all living organisms.[1] Its primary and most critical function is serving as the precursor for the biosynthesis of Coenzyme A (CoA).[2][3][4][[“]] CoA is a universal and indispensable cofactor involved in a vast array of metabolic reactions crucial for cell survival, proliferation, and function.[2][4][6]
Key metabolic processes dependent on CoA include:
-
The Krebs Cycle (Tricarboxylic Acid Cycle): CoA is essential for the oxidation of pyruvate, a key step in cellular respiration and energy (ATP) production.[1][6]
-
Fatty Acid Metabolism: CoA is central to both the synthesis and degradation of fatty acids.[1][2][6]
-
Synthesis of Essential Molecules: It is required for the synthesis of phospholipids, which form cell membranes, and for the production of neurotransmitters like acetylcholine.[2][[“]]
A deficiency in pantothenic acid can lead to insufficient levels of CoA, thereby impairing these fundamental metabolic pathways and resulting in poor cell growth, reduced viability, and other stress-related cellular phenotypes.[7][8]
The Coenzyme A Biosynthesis Pathway
The synthesis of CoA from pantothenic acid is a five-step enzymatic process.[3][6] The initial and often rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK).[2][9]
// Nodes Pantothenate [label="D-Pantothenic Acid\n(Vitamin B5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphopantothenate [label="4'-Phosphopantothenate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPC [label="4'-Phosphopantothenoyl\ncysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphopantetheine [label="4'-Phosphopantetheine", fillcolor="#F1F3F4", fontcolor="#202124"]; DephosphoCoA [label="Dephospho-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CoA [label="Coenzyme A (CoA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with Enzymes Pantothenate -> Phosphopantothenate [label=" PanK (Pantothenate Kinase)\n+ ATP", color="#34A853"]; Phosphopantothenate -> PPC [label=" PPCS\n+ Cysteine\n+ ATP", color="#34A853"]; PPC -> Phosphopantetheine [label=" PPCDC", color="#34A853"]; Phosphopantetheine -> DephosphoCoA [label=" PPAT\n+ ATP", color="#34A853"]; DephosphoCoA -> CoA [label=" DPCK\n+ ATP", color="#34A853"];
// Invisible nodes for layout {rank=same; Pantothenate; Phosphopantothenate; PPC; Phosphopantetheine; DephosphoCoA; CoA;} }
Figure 1. Simplified workflow of Coenzyme A biosynthesis from D-Pantothenic Acid.
Troubleshooting Guide & FAQs
This section addresses common issues related to poor cell growth that can be mitigated with D-Pantothenic acid supplementation.
Question 1: My cells are exhibiting slow proliferation and a stressed morphology. Could this be related to a pantothenic acid deficiency?
Answer: Yes, it is a strong possibility. A depletion of pantothenic acid in the culture medium can suppress keratinocyte proliferation and promote differentiation.[10][11] In human dermal fibroblasts, a lack of pantothenic acid has been shown to inhibit proliferation.[12] The general symptoms of pantothenic acid deficiency can include fatigue, weakness, and a decline in overall energy levels, which in a cell culture context, translates to poor growth and a stressed appearance.[7]
Question 2: At what concentration should I supplement my media with D-Pantothenic acid calcium salt hydrate?
Answer: The optimal concentration can be cell-line dependent. Therefore, a dose-response experiment is recommended to determine the ideal concentration for your specific cells.[13] However, a good starting range for many cell types is between 10 µM and 1 mM.[13] Studies have shown positive effects on human dermal fibroblasts at concentrations of 100 µg/mL.[14] For some specific applications, concentrations between 50 µM and 1000 µM have been used.[15]
| Parameter | Recommendation | Reference |
| Starting Range | 10 µM - 1 mM | [13] |
| Fibroblast Proliferation | 100 µg/mL | [14] |
| Osteoclastogenesis Inhibition | 50 - 1000 µM | [15] |
| Th17 Cell Differentiation | 1 - 2.5 mM | [15] |
Question 3: How should I prepare and store a stock solution of D-Pantothenic acid calcium salt hydrate?
Answer: D-Pantothenic acid calcium salt is soluble in water.[16] To prepare a stock solution, dissolve the powder in sterile, cell culture-grade water or a buffered solution like PBS. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture medium.
For storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is crucial.[15] Stock solutions can typically be stored at -20°C for one month or at -80°C for up to six months.[15] Always protect the powder and solutions from moisture, light, and air.[17]
Question 4: I've added the supplement, but I'm still not seeing an improvement in cell growth. What else could be the issue?
Answer: If supplementation with pantothenic acid does not resolve the issue, consider the following troubleshooting workflow:
// Nodes Start [label="Poor Cell Growth Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Supplement [label="Supplement with\nD-Pantothenic Acid\n(10 µM - 1 mM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaluate [label="Evaluate Cell Growth\nAfter 48-72h", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Improved [label="Growth Improved:\nContinue with\nOptimized Concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NotImproved [label="No Improvement", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Media [label="Verify Basal Media\nComposition and Age", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Serum [label="Check Serum Quality\n(Lot-to-Lot Variability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Contamination [label="Test for Mycoplasma or\nOther Contaminants", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Factors [label="Investigate Other\nLimiting Nutrients\n(e.g., Amino Acids, Glucose)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Supplement; Supplement -> Evaluate; Evaluate -> Improved [label="Yes"]; Evaluate -> NotImproved [label="No"]; NotImproved -> Check_Media; Check_Media -> Check_Serum; Check_Serum -> Check_Contamination; Check_Contamination -> Other_Factors; }
Figure 2. Troubleshooting workflow for poor cell growth.
-
Basal Media Integrity: Ensure your basal medium is not expired and has been stored correctly. Vitamins in media can degrade over time, especially when exposed to light and heat.[18]
-
Serum Quality: If using serum, be aware of lot-to-lot variability, which can significantly impact cell growth.
-
Contamination: Test your cultures for mycoplasma or other cryptic contaminants that can deplete nutrients and affect cell health.
-
Other Limiting Nutrients: Poor growth could be due to the depletion of other essential components like specific amino acids or glucose.
Question 5: Are there any cell types that are particularly sensitive to pantothenic acid levels?
Answer: While all cells require pantothenic acid, some may have higher metabolic demands or be more sensitive to its depletion.[13] For instance, rapidly proliferating cells, such as certain cancer cell lines with high expression of the Myc oncogene, have been shown to be heavily reliant on vitamin B5 for growth.[19][20][21][22] Research has also specifically highlighted the importance of pantothenic acid for the proliferation and function of skin cells like keratinocytes and fibroblasts.[10][11][12]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of D-Pantothenic Acid Calcium Salt Hydrate
-
Calculate the required mass: The molecular weight of D-Pantothenic acid calcium salt is approximately 476.53 g/mol (note: always verify the molecular weight from the manufacturer's certificate of analysis). For a 10 mL stock solution at 100 mM:
-
Mass (g) = 0.1 L * 0.1 mol/L * 476.53 g/mol = 0.4765 g
-
-
Dissolution: Weigh out 476.5 mg of D-Pantothenic acid calcium salt hydrate powder and dissolve it in 10 mL of sterile, cell culture-grade water or PBS.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[15]
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., a 24-well plate) at a density that allows for logarithmic growth over the course of the experiment (typically 3-4 days).
-
Preparation of Supplemented Media: Prepare a series of complete media with varying final concentrations of D-Pantothenic acid. For example, you can test concentrations of 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.
-
To make 10 mL of media with a 100 µM final concentration from a 100 mM stock, you would add 10 µL of the stock solution.
-
-
Treatment: After allowing the cells to adhere overnight, replace the existing medium with the prepared media containing the different concentrations of pantothenic acid.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assessment of Cell Proliferation: Evaluate cell proliferation using a suitable method, such as:
-
Direct cell counting with a hemocytometer and trypan blue exclusion for viability.
-
A metabolic assay (e.g., MTT, XTT, or PrestoBlue).
-
An imaging-based confluence measurement.
-
-
Data Analysis: Plot the measure of cell proliferation against the concentration of D-Pantothenic acid to determine the optimal concentration that yields the best growth.
References
- Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed - NIH. (n.d.).
- The Biosynthesis of CoA from Pantothenic Acid - Academic Connections. (n.d.).
- Coenzyme A - Wikipedia. (n.d.).
- Biosynthesis of Pantothenic Acid and Coenzyme A | EcoSal Plus - ASM Journals. (n.d.).
- Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. (n.d.).
- Pantothenic acid - Wikipedia. (n.d.).
- Pantothenic Acid Benefits Body - Consensus. (n.d.).
- D-Pantothenic acid hemicalcium salt (Calcium pantothenate) | Vitamin | MedChemExpress. (n.d.).
- Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer. (2023, November 9).
- Pantothenic Acid | Linus Pauling Institute | Oregon State University. (n.d.).
- Protocol for Utilizing DL-Panthenol as a Provitamin B5 Supplement in Cell Culture - Benchchem. (n.d.).
- The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts - ResearchGate. (n.d.).
- Vitamin B5 Deficiency - Causes, Symptoms and Treatment Options - Narayana Health. (2023, November 21).
- Vitamins in cell culture media: Stability and stabilization strategies - PubMed. (2019, February 21).
- D-(+)-Pantothenic acid calcium salt(137-08-6) - ChemicalBook. (n.d.).
- Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf. (2024, February 29).
- The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed. (n.d.).
- D-Pantothenic acid hemicalcium salt - Sigma-Aldrich. (n.d.).
- D-Pantothenic acid hemicalcium salt - TargetMol. (n.d.).
- (+)-pantothenic acid calcium salt - s d fine-chem limited. (n.d.).
- Reducing vitamin B5 slows breast cancer growth - CECAD. (2023, November 16).
- Reducing vitamin B5 slows breast cancer growth in mice - ScienceDaily. (2023, November 9).
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Validation & Comparative
A Comparative Analysis for Formulation Development: D-Pantothenic Acid Calcium Salt Hydrate vs. Panthenol
A Technical Guide to Stability and Bioavailability
For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient (API) or a key component in a formulation is a critical decision governed by a multitude of factors. Among the derivatives of Vitamin B5, D-pantothenic acid calcium salt hydrate and panthenol are two of the most frequently utilized compounds. This guide provides an in-depth, objective comparison of their stability and bioavailability, supported by experimental data and detailed methodologies, to aid in the selection process for specific formulation needs.
Introduction to the Compounds
D-Pantothenic Acid Calcium Salt Hydrate is the calcium salt of the water-soluble vitamin B5. It is a white, slightly hygroscopic powder, and is the primary commercial form for oral supplementation due to its improved stability over pantothenic acid itself. In the body, it is a precursor for the synthesis of coenzyme A (CoA), a vital cofactor for a wide range of enzymatic reactions, including the metabolism of carbohydrates, fats, and proteins.
Panthenol , the alcohol analog of pantothenic acid, is a viscous, transparent liquid at room temperature. It is often referred to as a "provitamin" of B5. Panthenol exists in two enantiomeric forms, D and L. Only D-panthenol (dexpanthenol) is biologically active, as it is readily oxidized to pantothenic acid in the body. However, both forms possess moisturizing properties. Due to its excellent humectant properties and ability to penetrate the skin, it is a staple in topical cosmetic and pharmaceutical products.[1]
Comparative Stability Analysis
The chemical stability of an active ingredient is paramount to ensure the safety, efficacy, and shelf-life of a final product. Here, we compare the stability of D-pantothenic acid calcium salt hydrate and panthenol under various stress conditions.
pH Stability
Panthenol demonstrates superior stability in aqueous solutions within a pH range of 3 to 6.[2] In strongly acidic or alkaline conditions, it is susceptible to hydrolysis, breaking down into pantolactone and 3-aminopropanol.
D-Pantothenic Acid Calcium Salt , while more stable than pantothenic acid in its free acid form, is also prone to degradation in acidic and alkaline solutions. Studies on the kinetics of pantothenic acid degradation show that it is considerably less stable in pure aqueous solutions, with up to 40% degradation within an hour in acidic or alkaline pH domains.[3]
Experimental Insight: The choice between these two compounds for an aqueous formulation is heavily dependent on the final pH of the product. For formulations in the slightly acidic to neutral range (pH 4-6), panthenol offers a distinct stability advantage.
Thermal Stability
Panthenol is sensitive to high temperatures. Heating above 70-75°C can lead to racemization, the conversion of the biologically active D-panthenol to the inactive L-panthenol, thereby reducing the product's efficacy.[2]
D-Pantothenic Acid Calcium Salt also exhibits sensitivity to heat, which can accelerate its degradation. However, in its solid, powdered form, it is generally more stable to thermal stress than panthenol in its liquid form.
Summary of Stability Data
| Parameter | D-Pantothenic Acid Calcium Salt Hydrate | Panthenol | Key Considerations |
| Form | White, hygroscopic powder | Viscous, colorless liquid | Handling and formulation type |
| Optimal pH (Aqueous) | Neutral | 3-6 | Critical for liquid formulations |
| Degradation Profile | Susceptible to hydrolysis in acidic and alkaline solutions | Hydrolyzes outside of pH 3-6; racemizes at >70-75°C | Impacts on biological activity |
| Solid-State Stability | Generally more stable | Not applicable (liquid) | Advantageous for solid dosage forms |
Experimental Protocols for Stability Assessment
To ensure the scientific integrity of stability claims, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose.
HPLC Method for D-Panthenol Stability Testing
This protocol outlines a stability-indicating RP-HPLC method for the quantification of dexpanthenol.
Objective: To determine the degradation of dexpanthenol under various stress conditions.
Methodology:
-
Chromatographic System:
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of dexpanthenol in 0.1 N HCl at 40°C.
-
Alkaline Hydrolysis: Incubate a 1 mg/mL solution of dexpanthenol in 0.1 N NaOH at 40°C.
-
Oxidative Degradation: Treat a 1 mg/mL solution of dexpanthenol with 3% v/v H₂O₂ at room temperature.
-
Thermal Degradation: Heat a 1 mg/mL solution of dexpanthenol at 75°C.
-
Photostability: Expose a 1 mg/mL solution of dexpanthenol to UV light (254 nm).
-
-
Sample Analysis: At specified time points, withdraw samples, dilute with the mobile phase, and inject into the HPLC system. The peak area of dexpanthenol is used to quantify its concentration and determine the extent of degradation.
Experimental Workflow for D-Panthenol Stability Assessment
Caption: Workflow for assessing the stability of D-Panthenol.
HPLC Method for Calcium Pantothenate Stability Testing
This protocol details a method for the analysis of calcium pantothenate in the presence of its degradation products.
Objective: To quantify calcium pantothenate and monitor its degradation.
Methodology:
-
Chromatographic System:
-
Forced Degradation Study: Similar to the panthenol protocol, subject calcium pantothenate solutions to acidic, alkaline, oxidative, thermal, and photolytic stress.
-
Sample Analysis: Analyze samples at various intervals to determine the remaining concentration of calcium pantothenate.
Comparative Bioavailability Analysis
Bioavailability refers to the proportion of an administered substance that enters the systemic circulation and is available to have an active effect. The routes of administration for D-pantothenic acid calcium salt and panthenol are typically different, which significantly impacts their bioavailability profiles.
D-Pantothenic Acid Calcium Salt Hydrate (Oral Administration)
Upon oral ingestion, calcium pantothenate is hydrolyzed in the small intestine to release pantothenic acid.[6] This free pantothenic acid is then absorbed via a sodium-dependent multivitamin transporter (SMVT).[7] Pharmacokinetic studies in healthy adults have shown that absorption is rapid, with peak plasma concentrations reached approximately one hour after administration under fasted conditions.[7] The presence of food can delay absorption and increase overall exposure.[7]
Panthenol (Topical Administration)
Panthenol is readily absorbed through the skin, where it is converted to pantothenic acid.[1][8] This conversion is a key aspect of its biological activity in topical applications. Clinical studies have demonstrated that topical application of panthenol-containing formulations can significantly improve skin hydration and reduce transepidermal water loss (TEWL), indicating its ability to penetrate the stratum corneum and exert its effects.[9][10]
Direct Comparison and Experimental Insights
While the routes of administration differ, a study in rats directly compared the bioavailability of orally administered panthenol and calcium pantothenate. The results indicated that significantly more pantothenic acid was excreted in the urine after panthenol administration compared to calcium pantothenate, suggesting a higher bioavailability for panthenol even when administered orally.[11][12] Specifically, at a 10 mg/kg dosage, there was 173% more pantothenic acid detected in the urine following panthenol administration.[11]
Metabolic Conversion Pathway
Caption: Metabolic conversion of Panthenol and Calcium Pantothenate.
Experimental Protocols for Bioavailability Assessment
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol is used to assess the percutaneous absorption of panthenol.
Objective: To quantify the permeation of panthenol through a skin membrane.
Methodology:
-
Membrane: Excised human or animal skin.[14]
-
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4.
-
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell.
-
Apply a known amount of the panthenol-containing formulation to the surface of the skin.
-
Maintain the receptor fluid at a constant temperature (e.g., 32°C) and stir continuously.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.
-
-
Analysis: Analyze the collected samples for panthenol and pantothenic acid content using a validated HPLC method.
Measurement of Coenzyme A Levels
This protocol can be used to assess the biological consequence of pantothenic acid delivery from either source.
Objective: To quantify the intracellular concentration of Coenzyme A.
Methodology:
-
Sample Preparation (Cultured Cells):
-
Treat cells with either panthenol or calcium pantothenate.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and perform hydrolysis to release free CoA.
-
-
Derivatization: React the free CoA with a fluorescent labeling agent.
-
Analysis:
-
Chromatographic System: RP-HPLC with a C18 column.
-
Detection: Fluorescence detector.
-
Quantify the CoA-derivative peak against a standard curve.
-
Conclusion for the Formulation Scientist
The choice between D-pantothenic acid calcium salt hydrate and panthenol is contingent upon the intended application and formulation characteristics.
-
For oral solid dosage forms and nutritional supplements, the superior solid-state stability of D-pantothenic acid calcium salt hydrate makes it the preferred choice.
-
For topical dermatological and cosmetic formulations , panthenol is unequivocally the superior option due to its excellent skin penetration, conversion to the active vitamin within the skin, and its inherent moisturizing properties.
-
For liquid oral formulations , particularly those with a pH between 3 and 6, panthenol offers a significant stability advantage over the calcium salt.
The experimental data suggests that panthenol may have a higher overall bioavailability, though further human studies are needed to confirm this. The provided experimental protocols offer a framework for conducting in-house stability and bioavailability studies to support formulation development and regulatory submissions.
References
-
[Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography]. ([Link])
-
Klimes, J., Sochor, J., & Dolezal, P. (2006). HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of pharmaceutical and biomedical analysis, 41(4), 1433–1437. ([Link])
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Mao, X., Wang, Y., & Li, Y. (2012). Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography. Se pu = Chinese journal of chromatography, 30(11), 1145–1149. ([Link])
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Tardif, J. P., VENDT, K., & EL-KHOURY, J. M. (1995). Reverse Phase Liquid Chromatographic Assay for Calcium Pantothenate in Multivitamin Preparations and Raw Materials. Journal of AOAC INTERNATIONAL, 78(6), 1341–1345. ([Link])
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Chen, S. H., Wu, H. L., & Chen, S. H. (2001). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of food and drug analysis, 9(4), 220-225. ([Link])
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Chen, S. H., Wu, H. L., Huang, S. M., & Chen, S. H. (2001). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 9(4). ([Link])
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Chen, S. H., Wu, H. L., & Chen, S. H. (2001). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of food and drug analysis, 9(4). ([Link])
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Oltean, I., Vlase, L., & Muntean, D. (2016). HPLC determination of D-panthenol and glycyrrhetinic acid from a herbal anti-herpetic. Veterinary Pharmacon, 10(2), 59-63. ([Link])
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Oh, L., Yi, S., Zhang, D., Shin, S. H., & Bashaw, E. (2019). In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products. Therapeutic innovation & regulatory science, 54(3), 619–629. ([Link])
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HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 100 Column. (n.d.). SIELC. ([Link])
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Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. ([Link])
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Dragicevic, N., & Maibach, H. I. (Eds.). (2017). Percutaneous penetration enhancers chemical methods in penetration enhancement: modification of the stratum corneum. Springer. ([Link])
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In Vitro Percutaneous Absorption Study of Penetration Enhancers in Cosmetic Formulation Towards Active Ingredient Against the Skin Models. (n.d.). ([Link])
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Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Gill, L. J. (2017). Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives as Used in Cosmetics. International journal of toxicology, 36(5_suppl), 39S–82S. ([Link])
-
Final Report on the Safety Assessment of Panthenol and Pantothenic Acid. (2017). International Journal of Toxicology, 36(5_suppl), 39S-82S. ([Link])
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Zotou, A., & Tzanavaras, P. D. (2020). The comparative stability of pantothenic acid and panthenol. Journal of pharmaceutical and biomedical analysis, 186, 113324. ([Link])
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Final Report on the Safety Assessment of Panthenol and Pantothenic Acid. (2017). International Journal of Toxicology. ([Link])
-
Rubin, S. H., Drekter, L., & Pankopf, R. (1950). Availability of panthenol and calcium pantothenate in relation to food intake. The Journal of nutrition, 40(2), 265–274. ([Link])
-
Fukuwatari, T., Higashiguchi, T., & Shibata, K. (2012). Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats. Analytical biochemistry, 430(2), 110–116. ([Link])
-
Li, Y., Liu, Y., & Wang, Y. (2024). Efficacy and safety of a cream containing panthenol, prebiotics, and probiotic lysate for improving sensitive skin symptoms. Journal of cosmetic dermatology, 23(1), 136–143. ([Link])
-
Camargo, F. B., Jr, Gaspar, L. R., & Maia Campos, P. M. (2011). Skin moisturizing effects of panthenol-based formulations. Journal of cosmetic science, 62(4), 361–370. ([Link])
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Stettler, H., Kurka, P., & Kandzija, N. (2016). A new topical panthenol-containing emollient: Results from two randomized controlled studies assessing its skin moisturization and barrier restoration potential, and the effect on skin microflora. Journal of dermatological treatment, 27(2), 173–180. ([Link])
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Rao, S. I., Wade, A., Sinha, U., Shaywitz, A., Virani, S., Gretler, D. D., Reilly, T., Morimoto, B., & Escandon, R. (2021). The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. Journal of vitamins and minerals, 3(106). ([Link])
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Scott, L. N., Fiume, M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Heldreth, B. (2022). Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives as Used in Cosmetics. International journal of toxicology, 41(3_suppl), 77–128. ([Link])
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Eid, M., & Wahba, M. E. (2011). Analytical and stability studies on medical cosmetics. Research in Pharmacy, 1(3), 10-17. ([Link])
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Chemical Stability of Vitamin B5. (n.d.). ResearchGate. ([Link])
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Rao, S. I., Wade, A., Sinha, U., Shaywitz, A., Virani, S., Gretler, D. D., Reilly, T., Morimoto, B., & Escandon, R. (2021). The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. Journal of Vitamins and Minerals, 3(106). ([Link])
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Leonardi, M., & Begum, R. (2021). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 9(2). ([Link])
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Hampel, D. (2018). Pantothenic acid. King's College London. ([Link])
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D-Panthenol. (n.d.). Ataman Kimya. ([Link])
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Panthenol. (n.d.). Cosmetic Science. ([Link])
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Final Report on the Safety Assessment of Panthenol and Pantothenic Acid. (2017). International Journal of Toxicology. ([Link])
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Relationship: Skin Care (general) and Panthenol. (n.d.). Caring Sunshine. ([Link])
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Advanced Purity Assessment of D-Pantothenic Acid Calcium Salt Hydrate: A Comparative Guide to LC-MS vs. Pharmacopeial Standards
Executive Summary
D-Pantothenic acid calcium salt hydrate (Vitamin B5 calcium salt) presents a unique analytical challenge. As a hygroscopic salt with weak UV absorption, traditional pharmacopeial methods (HPLC-UV and Titration) often struggle with sensitivity and specificity, particularly when detecting trace degradation products like pantoic acid or
This guide provides a technical roadmap for transitioning from low-specificity assays to high-fidelity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . While titration confirms the calcium stoichiometry and HPLC-UV satisfies basic regulatory compliance, LC-MS is required for definitive impurity profiling and stability-indicating analysis.
Technical Context: The Analytical Gap
The standard purity assessment for Calcium Pantothenate (USP/EP) relies on two decoupled methods:
-
Assay (Content): Often determined via Nitrogen content (Kjeldahl) or Calcium titration.
-
Impurity Profile: HPLC-UV at low wavelengths (200–210 nm).
The Problem: Pantothenic acid lacks a strong chromophore. Detection at ~200 nm is non-specific, susceptible to baseline drift from mobile phase gradients, and fails to detect trace impurities that co-elute with the solvent front. Furthermore, the salt nature requires careful handling to prevent ion suppression in MS.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of Mass Spectrometry against traditional techniques.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (USP Method) | Potentiometric Titration |
| Primary Detection | Mass-to-Charge ( | UV Absorbance (200–210 nm) | Complexometric / pH |
| Specificity | High (Identifies structure) | Low (Retention time only) | None (Bulk property) |
| Sensitivity (LOD) | N/A (Macro assay only) | ||
| Impurity ID | Direct identification of degradants | Requires external standards | Cannot detect impurities |
| Throughput | High (3–5 min run times) | Low (15–25 min run times) | Medium |
| Key Limitation | Requires removal of non-volatile salts | Baseline noise at low UV | No organic purity data |
Experimental Protocol: LC-MS/MS Assessment
Phase A: Sample Preparation (The "Salt" Factor)
Direct infusion is not recommended due to the high calcium content, which can foul the ESI source. Chromatographic separation is mandatory.
-
Stock Solution: Dissolve 10 mg of D-Pantothenic acid calcium salt in 10 mL of LC-MS grade water . (Note: The salt is freely soluble in water but poor in pure organic solvents).
-
Protein Precipitation (If analyzing formulation matrix): Add 100
L of Stock to 900 L of cold Acetonitrile. Vortex and centrifuge at 10,000 x g for 5 mins. -
Dilution: Dilute the supernatant 1:100 with 0.1% Formic Acid in Water.
-
Why? High concentrations of Calcium (
) can suppress ionization. Dilution minimizes matrix effects.
-
Phase B: LC-MS/MS Conditions
Standard C18 columns often fail to retain the polar Pantothenic acid. A "Polar C18" or HILIC column is required.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-4 min: Ramp to 95% B
-
4-5 min: Hold 95% B (Wash)
-
5.1 min: Re-equilibrate 5% B.
-
-
Flow Rate: 0.4 mL/min.
Phase C: Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode. Although Pantothenic acid has a carboxyl group, it ionizes efficiently in positive mode as the protonated molecule
-
Target Analyte: Pantothenic Acid (Free acid form).[4]
-
Parent Ion:
220.1 -
Quantifier Ion:
90.0 (Characteristic cleavage) -
Qualifier Ion:
202.1 (Loss of water)
-
-
Source Temp: 450°C (Ensure complete desolvation of the aqueous mobile phase).
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for assessing purity, ensuring the correct method is applied based on the analytical goal.
Caption: Analytical Decision Matrix distinguishing macro-assays (Titration/KF) from micro-purity profiling (LC-MS/MS).
Data Interpretation & Self-Validation
To ensure Scientific Integrity , the protocol must be self-validating. Use these checkpoints:
-
System Suitability (Blank Test): Inject the mobile phase blank. If a peak appears at the retention time of Pantothenic acid (
220), check for carryover. The hygroscopic nature of the salt causes it to stick to injector ports. -
The "Calcium" Check: While MS monitors the organic anion, the retention time must be stable. If retention time shifts significantly (>5%), the calcium salt may be precipitating on the column head. Increase the water content in the initial gradient or flush the column with 95% water between runs.
-
Impurity Identification:
-
-Alanine: Monitor
90 (This is also a fragment of the main peak, so chromatographic separation is vital). -
Pantoic Acid: Monitor
147 (degradation product). -
Pantolactone: Monitor
131.
-
-Alanine: Monitor
Why this matters (Causality)
Standard HPLC-UV often misidentifies
References
-
United States Pharmacopeia (USP). Calcium Pantothenate Monograph: Assay and Organic Impurities.[1] USP-NF.[5]
-
Journal of Food and Drug Analysis. Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. (2002).[6]
-
Phenomenex Application Notes. Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column.
-
National Institutes of Health (NIH) - PubMed. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay.
-
Sigma-Aldrich. Determination of Vitamin B5 in dairy products using LC-MS/MS.
Sources
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- 4. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of D-Pantothenic Acid and Its Analogs
This guide provides an in-depth comparison of the biological activities of D-Pantothenic acid calcium salt hydrate and its principal analogs: Panthenol, Pantethine, and Hopantenic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic nuances and experimental evidence that define the unique therapeutic and research applications of each molecule.
Introduction: Beyond Vitamin B5
D-Pantothenic acid, or vitamin B5, is a water-soluble vitamin ubiquitously found in nature and essential for all forms of life.[1][2] Its fundamental biological importance stems from its role as the obligate precursor to Coenzyme A (CoA), a pivotal cofactor in over 70 enzymatic pathways, including those central to carbohydrate, lipid, and protein metabolism.[1][3] D-Pantothenic acid calcium salt hydrate is a stable, common form used in supplements and research.[3][4]
However, the biological landscape of pantothenate-related compounds is not monolithic. Analogs such as Panthenol (the provitamin), Pantethine (a dimeric and more direct CoA precursor), and Hopantenic acid (a synthetic homolog) exhibit distinct metabolic fates and biological activities. Understanding these differences is critical for selecting the appropriate compound for specific research or therapeutic applications, from dermatological wound healing to neurological modulation and lipid management. This guide provides the foundational knowledge and experimental frameworks to dissect these differences.
The Central Axis: Coenzyme A Biosynthesis
To compare these molecules, one must first appreciate the universal pathway they influence: the synthesis of Coenzyme A. CoA functions as an essential carrier of acyl groups, most notably as acetyl-CoA, which fuels the Krebs cycle and is a building block for fatty acids and steroids.[5][6][7] The biosynthesis from pantothenate is a conserved five-step enzymatic process.[6][8][9]
The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK), a step that is subject to feedback inhibition by CoA and its thioesters, allowing for tight cellular regulation of CoA levels.[7][10][11]
Figure 1: The conserved five-step pathway for Coenzyme A biosynthesis from D-Pantothenic acid.
Profile of the Analogs
The structural variations among D-Pantothenic acid and its analogs dictate their absorption, metabolic conversion, and ultimate biological effects.
-
D-Pantothenic Acid Calcium Salt Hydrate: The stable, salt form of Vitamin B5. It is the direct precursor for the CoA synthesis pathway.[4]
-
Panthenol (Dexpanthenol): The alcohol analog of pantothenic acid. It is readily absorbed and oxidized to pantothenic acid within cells.[12] Only the D-isomer (dexpanthenol) is biologically active and convertible to Vitamin B5.[13][14]
-
Pantethine: A dimeric form of pantetheine, linked by a disulfide bond.[15][16] It is considered a more direct precursor to CoA as it bypasses the initial, rate-limiting steps of the pathway involving pantothenic acid.[15]
-
Hopantenic Acid: A synthetic homolog where the β-alanine component of pantothenic acid is replaced by gamma-aminobutyric acid (GABA).[17] This structural change confers distinct neurological properties.
Comparative Analysis of Biological Activities
Efficacy as a Coenzyme A Precursor
While all three primary compounds serve as precursors, their efficiency and metabolic entry points differ.
-
D-Pantothenic Acid: Serves as the foundational substrate but its conversion is regulated by feedback inhibition on PanK.[10]
-
Panthenol: Is effectively a pro-drug, rapidly converted to pantothenic acid post-absorption.[12] Its biological activity in the context of CoA synthesis is therefore equivalent to supplying pantothenic acid.
-
Pantethine: Bypasses the initial enzymatic steps required for pantothenic acid, providing a more direct route to 4'-phosphopantetheine.[15] This can be advantageous in conditions where PanK activity might be compromised. Studies in rats show that for recovering from a deficiency, the biological efficiency of D-pantethine is equivalent to D-pantothenic acid on an equimolar basis.[16][18][19]
Dermatological and Wound Healing Properties
This is a domain where Panthenol particularly excels due to its excellent topical absorption.
-
Panthenol: Topically applied dexpanthenol is well-documented to accelerate the healing of skin wounds.[10] The proposed mechanism involves the stimulation of dermal fibroblast proliferation and enhanced re-epithelialization.[12][13] It also acts as a potent humectant, attracting and retaining moisture, which is beneficial for skin barrier function.
-
D-Pantothenic Acid: While essential for the health of skin cells, its direct topical application for wound healing is less studied than Panthenol. In vitro studies have shown that adding calcium D-pantothenate to cultured skin fibroblasts increases cell proliferation and migration.[10]
-
Pantethine & Hopantenic Acid: These are not typically used or studied for dermatological applications.
Modulation of Lipid Metabolism
Pantethine is uniquely recognized for its effects on lipid profiles, an activity not prominently associated with pantothenic acid or panthenol at standard dosages.
-
Pantethine: Clinical studies have demonstrated that pantethine supplementation can lower total cholesterol, LDL ("bad") cholesterol, and triglycerides, while increasing HDL ("good") cholesterol.[1][20] The proposed mechanisms include the inhibition of key enzymes in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase, and enhancing fatty acid oxidation.[20][21]
-
D-Pantothenic Acid & Panthenol: Do not exhibit the same direct lipid-lowering effects as pantethine. Their role is more foundational, providing the necessary CoA for general fatty acid metabolism.[5][15]
Antioxidant and Cytoprotective Effects
Pantothenic acid and its precursors can bolster cellular antioxidant defenses, primarily by supporting the synthesis of glutathione.
-
D-Pantothenic Acid & Panthenol: These compounds have been shown to protect cells from peroxidative damage by increasing the cellular content of glutathione (GSH).[22][23] This effect is not due to direct radical scavenging but is thought to be related to boosting the cellular energy required for GSH synthesis, a process reliant on CoA.[23]
-
Pantethine: The cysteamine moiety of pantethine, released upon its metabolism, is a known antioxidant and can increase levels of the neurotrophic factor BDNF.[24]
Neurological Activity
Hopantenic acid is specifically designed as a neurotropic drug.
-
Hopantenic Acid: Due to its structural similarity to both pantothenic acid and GABA, it is believed to act on the central nervous system.[17] It is used in some countries as a nootropic for various neurological and psychiatric conditions.[17][25] Its effects are thought to be mediated through interactions with opioid, acetylcholine, and dopamine receptors.[26]
-
Other Analogs: While CoA is vital for the synthesis of neurotransmitters like acetylcholine, pantothenic acid, panthenol, and pantethine are not primarily considered neurotropic drugs in the same manner as hopantenic acid.
Experimental Protocols for Comparative Evaluation
To empirically compare these compounds, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an investigation.
Fibroblast Proliferation Assay (CCK-8)
This assay quantifies cell viability and proliferation, which is a key indicator of wound healing potential.
Causality: Human dermal fibroblasts are chosen as they are the primary cell type responsible for producing the extracellular matrix during wound repair. The CCK-8 assay is selected for its high sensitivity and simple, non-radioactive protocol.
Figure 2: Standard workflow for the CCK-8 based cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human dermal fibroblasts (e.g., cell line HDFa) into a 96-well plate at a density of 5,000 cells/well in complete culture medium.
-
Adherence: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of D-Pantothenic acid calcium salt, D-Panthenol, and Pantethine in serum-free medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle-only control group.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours.[27]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control, plotting proliferation versus compound concentration to determine the effective concentration (EC₅₀).
In Vitro Wound Healing (Scratch) Assay
This assay models cell migration, a crucial phase of wound closure.
Causality: Creating a "scratch" in a confluent cell monolayer mimics a wound. The rate at which cells migrate to close this gap is a direct measure of their wound healing capacity.
Step-by-Step Protocol:
-
Confluent Monolayer: Grow fibroblasts in a 6-well plate until they form a fully confluent monolayer.
-
Create Scratch: Use a sterile 200 µL pipette tip to create a straight "scratch" across the center of each well.
-
Wash & Treat: Gently wash the wells with PBS to remove detached cells. Add a medium containing the test compounds (Pantothenic acid, Panthenol, etc.) at a pre-determined optimal concentration.
-
Imaging: Immediately capture an image of the scratch in each well using a microscope (Time 0).
-
Incubation & Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the gap at each time point. Calculate the percentage of wound closure relative to the initial area.
Antioxidant Capacity Assay (DPPH)
This biochemical assay measures the direct radical-scavenging ability of the compounds.
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and rapid method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[28] While the primary antioxidant mechanism of these compounds is indirect, this assay tests for any direct activity.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds and a positive control (e.g., Ascorbic Acid).
-
Reaction: In a 96-well plate, add 100 µL of each test compound concentration to wells, followed by 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Summary and Interpretation
The following table summarizes the expected outcomes from the comparative experiments, based on evidence from the literature.
| Biological Activity Metric | D-Pantothenic Acid | Panthenol (Dexpanthenol) | Pantethine | Hopantenic Acid |
| Fibroblast Proliferation (EC₅₀) | Moderate | High | Low | Negligible |
| In Vitro Wound Closure Rate | Moderate | High | Low | Negligible |
| Lipid-Lowering Effect | Negligible | Negligible | Significant | Not Applicable |
| Indirect Antioxidant Capacity | Present | Present | High (via Cysteamine) | Unknown |
| Direct Radical Scavenging (IC₅₀) | Very High / Inactive | Very High / Inactive | Moderate | Very High / Inactive |
| Primary Mechanism | CoA Synthesis | Provitamin, CoA Synthesis | Direct CoA Precursor, Lipid Modulation | CNS/GABAergic Modulation |
Logical Relationships and Key Differentiators
The choice between these molecules is dictated entirely by the desired biological outcome. Their relationship is not one of superiority, but of specialization.
Figure 3: Key relationships and differentiating activities of the analogs.
Conclusion
D-Pantothenic acid calcium salt hydrate is the fundamental building block for Coenzyme A, essential for cellular metabolism. However, its analogs offer specialized advantages for targeted applications:
-
Panthenol is the superior choice for dermatological and cosmetic applications requiring enhanced skin penetration, moisturization, and wound healing.[12]
-
Pantethine is the indicated compound for research into lipid metabolism and cardiovascular health, exhibiting direct cholesterol and triglyceride-lowering effects not seen with other forms.[1][20][21]
-
Hopantenic Acid is a distinct, synthetic molecule designed for neurological applications, leveraging its structural similarity to GABA to exert nootropic effects.[17][25][26]
The selection of a specific analog should therefore be a deliberate choice guided by the intended biological target and mechanistic pathway. The experimental protocols outlined in this guide provide a clear path for researchers to validate and expand upon these established differences, paving the way for more precise and effective applications.
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ResearchGate. (2025, August 10). D-Pantethine Has Vitamin Activity Equivalent to D-Pantothenic Acids for Recovering from a Deficiency of D-Pantothenic Acid in Rats. Retrieved from [Link]
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dsm-firmenich | IMCD Singapore. (n.d.). CALCIUM D-PANTOTHENATE. Retrieved from [Link]
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Linus Pauling Institute | Oregon State University. (n.d.). Pantothenic Acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). D-pantethine has vitamin activity equivalent to d-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats. Retrieved from [Link]
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- Spry, C., et al. (n.d.). A Class of Pantothenic Acid Analogs Inhibits Plasmodium falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites. Antimicrobial Agents and Chemotherapy.
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Nature. (2023, November 9). Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer. Retrieved from [Link]
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PIK-PHARMA. (n.d.). Pantogam Active Capsules. Retrieved from [Link]
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Oregon State University. (n.d.). Synthesis and biological activity of pantetheine analogs and derivatives. Retrieved from [Link]
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Medvedev, V. E. (n.d.). Aduvant therapy of depression with hopantenic acid. Medical alphabet. Retrieved from [Link]
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DRG International, Inc. (n.d.). Vitamin Pantothenic Acid Bio-Assay. Retrieved from [Link]
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BioAgilytix. (2019, February 1). Vitamin B5 (Pantothenic Acid) Bioassay in Serum. Retrieved from [Link]
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ResearchGate. (2025, August 8). Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics. Retrieved from [Link]
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Mayo Clinic Laboratories. (n.d.). FPAB - Overview: Vitamin B5 (Pantothenic Acid) Bioassay. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of D-Pantothenic Acid Calcium Salt Hydrate in a Laboratory Setting
Welcome to your definitive resource for the safe and effective handling of D-Pantothenic acid calcium salt hydrate. As a key component in many research and development pipelines, particularly in drug development and nutritional science, understanding the nuances of this compound's safety profile is paramount. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of why specific precautions are necessary, empowering you to foster a culture of safety and excellence in your laboratory.
Understanding the Compound: D-Pantothenic Acid Calcium Salt Hydrate
D-Pantothenic acid calcium salt hydrate, a stable form of Vitamin B5, is a white, odorless, crystalline powder. While it is a vital nutrient and generally considered to have a low hazard profile in typical industrial and laboratory handling, its physical form as a fine powder presents specific risks that must be managed diligently.[1][2] The primary concern is the potential for dust generation, which can lead to respiratory irritation and, under certain conditions, create a combustible dust explosion hazard.[2][3] Therefore, our safety protocols are designed to mitigate these powder-related risks.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, the most effective way to ensure safety is to control hazards at their source.
-
Ventilation: Always handle D-Pantothenic acid calcium salt hydrate in a well-ventilated area.[2][4] For procedures that may generate significant dust, such as weighing or transferring large quantities, a system of local exhaust ventilation (LEV), such as a chemical fume hood or a powder containment hood, is strongly recommended.[4] This captures dust at the source, preventing its dispersal into the general work area.[4]
-
Housekeeping: Implement routine housekeeping procedures to prevent the accumulation of dust on surfaces.[3][4] Dry powders can build up static electricity during transfer and mixing, which can serve as an ignition source for a dust cloud.[3][4] Using explosion-proof vacuum cleaners for cleanup is advisable where large amounts are handled.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is essential to protect you from direct contact and inhalation of the compound. The following PPE is mandatory when handling D-Pantothenic acid calcium salt hydrate:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] This is crucial to prevent eye contact with the powder, which can cause transient irritation.[2]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[3][4][5] Nitrile or latex gloves are generally suitable. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.[5][6]
-
Body Protection: A lab coat, long-sleeved clothing, or a chemical-resistant apron should be worn to protect your skin.[3][4] This prevents the accumulation of dust on your personal clothing.
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is necessary.[4] A NIOSH-approved N95 or P1 (EN 143) dust mask is recommended for protection against nuisance levels of dust.[5] For higher potential exposures, a particulate filter respirator should be used in accordance with OSHA's respirator regulations in 29 CFR 1910.134.[2]
Occupational Exposure Limits
While specific occupational exposure limits for D-Pantothenic acid calcium salt hydrate are not widely established, the limits for "Particulates Not Otherwise Classified" (PNOC) or "nuisance dusts" should be followed.
| Jurisdiction | Exposure Limit (8-hour Time-Weighted Average) |
| Safe Work Australia | 10 mg/m³ (inhalable dust)[4] |
| New Zealand WES | 10 mg/m³ (inhalable dust), 3 mg/m³ (respirable dust)[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling D-Pantothenic acid calcium salt hydrate, from preparation to disposal.
Preparation and Weighing
-
Designate a Handling Area: If possible, designate a specific area for handling the powder, preferably equipped with local exhaust ventilation.
-
Assemble all Materials: Before starting, ensure you have all necessary equipment, including your PPE, spatulas, weigh boats, and containers.
-
Don PPE: Put on your lab coat, safety glasses, and gloves. If significant dust is anticipated, don your respirator.
-
Minimize Dust Generation: When transferring the powder, do so slowly and carefully to minimize the creation of airborne dust. Avoid pouring the powder from a height.
-
Grounding: For large-scale operations, ensure that equipment is properly bonded and grounded to prevent the buildup of static electricity.[3][4]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Clean-up:
-
For small spills, carefully sweep or shovel the material into a suitable, dry, and labeled container for disposal.[5] Avoid using methods that generate dust, such as dry sweeping with a coarse brush.
-
Use a damp cloth or paper towel to wipe down the contaminated surface.
-
For larger spills, consider using a vacuum cleaner equipped with a HEPA filter.
-
-
Decontaminate: Thoroughly clean the spill area once the material has been removed.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms such as coughing or difficulty breathing occur.[2]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Do not induce vomiting.[2] Seek medical attention if symptoms occur.
Disposal Plan: Responsible Waste Management
Proper disposal of D-Pantothenic acid calcium salt hydrate and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect waste material, including spilled powder and contaminated disposables (e.g., gloves, weigh boats), in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, regional, and national regulations.[4] Do not allow the product to enter drains or waterways.[5]
-
Consult a Professional: For significant quantities of waste, it is advisable to consult with a licensed professional waste disposal service.[7]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of D-Pantothenic acid calcium salt hydrate.
Caption: Workflow for the safe handling of D-Pantothenic acid calcium salt hydrate.
Conclusion: Fostering a Proactive Safety Culture
By understanding the properties of D-Pantothenic acid calcium salt hydrate and adhering to the principles outlined in this guide, you contribute to a safer and more efficient research environment. Remember that safety is an ongoing commitment, not a one-time checklist. Regularly review your procedures, ensure your equipment is properly maintained, and foster open communication about safety within your team.
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Safety Data Sheet Calcium D-Pantothenate Revision 5, Date 09 Feb 2023. Redox. [Link]
-
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-
Calcium pantothenate Safety Data Sheet. Harper College. [Link]
-
(+)-pantothenic acid calcium salt Safety Data Sheet. s d fine-chem limited. [Link]
-
Calcium D-Pantothenate 0412678 Safety Data Sheet. DSM. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
